Carbonyl fluoride

CF2O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CF2O

Molecular Weight

InChI

InChI Key

SMILES

solubility

Hygroscopic

Solubility in water: reaction

Reacts

Synonyms

Canonical SMILES

Carbonyl fluoride, with the chemical formula , is a colorless gas characterized by its pungent odor and high toxicity. It is classified as an acid fluoride and is primarily utilized as an intermediate in the synthesis of organic fluorine compounds. The compound has a molecular weight of 66.01 g/mol and exists as a gas at room temperature, with a boiling point of approximately -117°F (-83°C) and a melting point of -173°F (-114°C) . Carbonyl fluoride is known to react vigorously with water, producing corrosive hydrogen fluoride gas, which poses significant health risks upon exposure .

Carbonyl fluoride is a highly toxic gas and a severe respiratory irritant []. Inhalation can cause pulmonary edema (fluid buildup in the lungs), which can be fatal. Exposure can also damage the liver and kidneys []. Due to its potency, carbonyl fluoride is classified as a Schedule 3 Chemical Warfare Agent by the Chemical Weapons Convention.

Safety Precautions:

- Only handle in well-ventilated areas with appropriate personal protective equipment (PPE), including a self-contained breathing apparatus (SCBA) [].

- Leakage should be contained immediately, and the area should be evacuated [].

- There is no known antidote for carbonyl fluoride poisoning. Treatment is supportive and focuses on managing respiratory symptoms.

Spectroscopic Studies of Carbonyl Fluoride

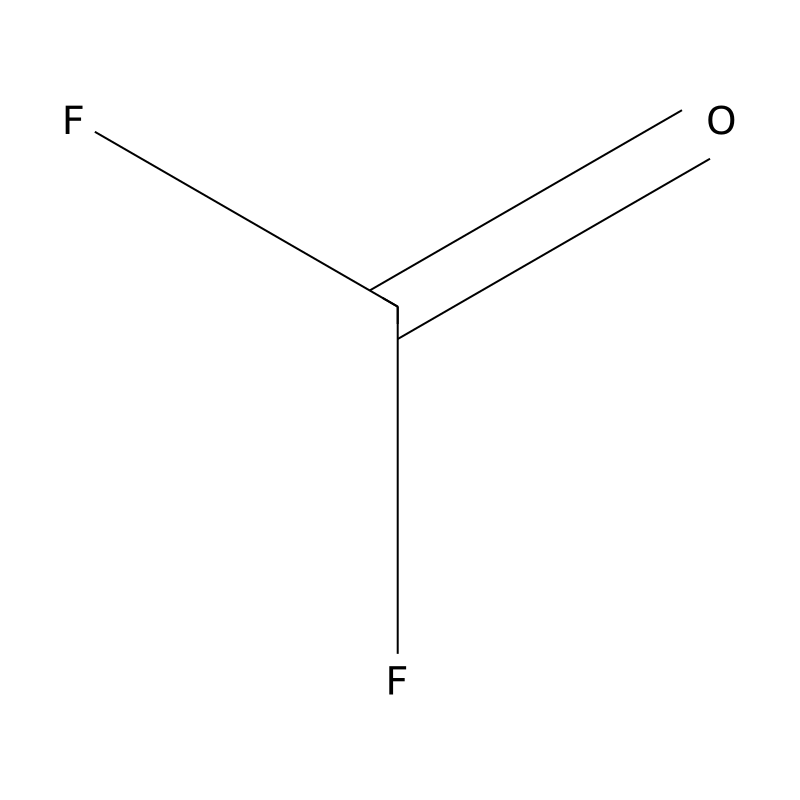

Due to its unique chemical structure, carbonyl fluoride has been a subject of interest for researchers studying molecular spectroscopy. Its planar molecule with C₂v symmetry offers insights into the behavior of carbon-fluorine and carbon-oxygen bonds.

Early research focused on determining the structure and physical properties of COF₂. Studies employed techniques like infrared spectroscopy and mass spectrometry to measure bond lengths, bond angles, and the overall molecular weight 3: .

- Synthesis Reaction: It can be synthesized through the reaction of carbon dioxide and tetrafluoromethane at high temperatures:This reaction has an equilibrium constant () of approximately 0.50 under specified conditions .

- Hydrolysis Reaction: When exposed to moisture or water, carbonyl fluoride reacts to produce hydrogen fluoride and carbon dioxide:

- Decomposition: At elevated temperatures, carbonyl fluoride decomposes into toxic products including carbon monoxide and fluorine:

These reactions underscore the compound's reactivity and potential hazards.

Carbonyl fluoride is highly toxic when inhaled, causing severe irritation to the respiratory system. Symptoms of exposure include coughing, difficulty breathing, and delayed pulmonary edema . The compound's toxicity is primarily due to its ability to decompose into hydrogen fluoride in biological systems, which can lead to serious health effects such as gastrointestinal pain, muscle fibrosis, and skeletal fluorosis upon chronic exposure . Immediate medical attention is crucial following exposure due to the potential for rapid onset of serious symptoms.

The primary method for synthesizing carbonyl fluoride involves the direct reaction between carbon dioxide and tetrafluoromethane at high temperatures (around 1000°C). This method yields carbonyl fluoride efficiently but requires careful control of conditions to avoid hazardous byproducts . Alternative methods may involve fluorination reactions using various fluorinating agents, although these are less commonly employed.

Carbonyl fluoride serves multiple purposes in industrial chemistry:

- Intermediate in Organic Synthesis: It is widely used in the production of fluorinated organic compounds, which have applications in pharmaceuticals and agrochemicals.

- Fluorination Agent: The compound acts as a fluorination agent for various organic substrates, enhancing their properties for specific applications .

- Research Tool: In laboratory settings, it is utilized for studying reaction mechanisms involving fluorine chemistry.

Interaction studies have shown that carbonyl fluoride reacts with several substances:

- Water: As previously mentioned, it reacts violently with water to form hydrogen fluoride.

- Alcohols and Amines: These interactions can lead to hazardous reactions; thus, carbonyl fluoride must be handled with care around these compounds .

- Fluorides: Carbonyl fluoride can participate in reactions with metal fluorides under specific conditions, serving as a source of reactive fluorine species .

Several compounds share similarities with carbonyl fluoride in terms of structure or reactivity:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Carbon Dioxide | CO₂ | Non-toxic; stable gas; used in various industrial processes. |

| Tetrafluoromethane | CF₄ | Inert gas; used as a refrigerant; does not react with water. |

| Hydrogen Fluoride | HF | Highly corrosive; produced from carbonyl fluoride hydrolysis; used in etching and cleaning metals. |

| Fluorophosgene | COClF₂ | Related structure; used in organic synthesis; toxic gas. |

Carbonyl fluoride's uniqueness lies in its specific reactivity profile as an acid fluoride and its ability to decompose into highly reactive species like hydrogen fluoride upon contact with moisture or heat. This makes it particularly hazardous compared to other similar compounds that may not exhibit such aggressive behavior under similar conditions .

Fluorination of Carbon Monoxide

The direct reaction of carbon monoxide with elemental fluorine represents a cornerstone industrial method for carbonyl fluoride synthesis. This gas-phase process employs activated carbon as a catalyst, operating at temperatures between 50°C and 150°C. The reaction proceeds as:

$$ \text{CO} + \text{F}2 \rightarrow \text{COF}2 $$

Yields exceeding 90% are achievable under optimized conditions, with purity maintained through careful control of reactant stoichiometry and catalyst bed integrity. Large-scale reactors utilize corrosion-resistant materials like nickel alloys to withstand fluorine’s reactivity.

Decomposition of Fluorinated Hydrocarbons

Thermal degradation of perfluorinated compounds, such as tetrafluoromethane (CF₄), in the presence of water vapor provides an alternative route:

$$ \text{CF}4 + \text{H}2\text{O} \rightarrow \text{COF}_2 + 2\text{HF} $$

This method capitalizes on waste streams from fluoropolymer production, converting environmentally persistent CF₄ into industrially valuable COF₂. Reaction temperatures of 800–1000°C ensure complete conversion, though HF byproduct management remains critical.

Reaction of Phosgene with Hydrogen Fluoride

Phosgene (COCl₂) serves as a versatile precursor when reacted with anhydrous hydrogen fluoride:

$$ \text{COCl}2 + 2\text{HF} \rightarrow \text{COF}2 + 2\text{HCl} $$Catalysts such as antimony pentachloride (SbCl₅) enhance reaction rates at moderate temperatures (40–60°C). This method benefits from existing phosgene infrastructure but requires rigorous HCl scrubbing to meet emission standards.

Thermodynamic Parameters

Phase Transition Temperatures

Carbonyl fluoride exhibits well-defined phase transition characteristics that have been extensively studied through calorimetric methods [1] [2]. The compound demonstrates a triple point temperature of 161.89 K, representing the equilibrium between solid, liquid, and vapor phases [1] [2]. The normal boiling point occurs at 188.58 K (-84.4°C), established through precise vapor pressure measurements using mercury manometry with an accuracy of 0.1 K [1] [2].

The melting point of carbonyl fluoride has been reported as -114°C (159 K) [3] [4], while the freezing point is documented at -173°F (-114°C) [3]. The compound undergoes sublimation in the temperature range from 130 K to the triple point at 161.89 K, as evidenced by vapor pressure studies of the solid phase [1] [2].

| Property | Value | Unit | Reference |

|---|---|---|---|

| Triple Point Temperature | 161.89 | K | Pace et al., 1968 [1] |

| Normal Boiling Point | 188.58 | K | Pace et al., 1968 [1] |

| Melting Point | -114 | °C | PCR Inc., 1990 [4] |

| Freezing Point | -173 | °F | OSHA, 2023 [3] |

| Sublimation Temperature Range | 130-161.89 | K | Pace et al., 1968 [1] |

Vapor Pressure Relationships

The vapor pressure behavior of carbonyl fluoride follows distinct mathematical relationships depending on the phase state [1] [2]. For the solid phase in the temperature range from 130 K to the triple point of 161.89 K, the vapor pressure is represented by the equation:

log₁₀P(mm) = 80.946550 - 3017.1338/T - 27.311382 log₁₀T [1] [2]

For the liquid phase from the triple point to the normal boiling point, the vapor pressure relationship becomes:

log₁₀P(mm) = 31.086907 - 1682.1748/T - 8.4754322 log₁₀T [1] [2]

At standard temperature and pressure conditions (298 K, 25°C), carbonyl fluoride exhibits an exceptionally high vapor pressure of 55.4 atm [3] [5], indicating its highly volatile nature. The enthalpy of vaporization at 174 K has been determined as 20.0 kJ/mol [4], providing insight into the intermolecular forces governing the liquid-vapor equilibrium.

| Temperature Range (K) | Pressure Equation/Value | Phase | Reference |

|---|---|---|---|

| 130-161.89 | log₁₀P(mm) = 80.946550 - 3017.1338/T - 27.311382 log₁₀T | Solid | EPA HERO, 2009 [1] |

| 161.89-188.58 | log₁₀P(mm) = 31.086907 - 1682.1748/T - 8.4754322 log₁₀T | Liquid | EPA HERO, 2009 [1] |

| 298 (25°C) | 55.4 atm | Gas | OSHA, 2023 [3] |

Comprehensive thermodynamic measurements reveal that the heat of fusion is 1603.2 cal/mol at the triple point temperature of 161.89 K [1] [2]. The heat of vaporization at the normal boiling point amounts to 4368 cal/mol [1] [2], while the heat of sublimation has been measured as 23.2 kJ/mol at 145 K [4]. The heat capacity at 298 K is 38.92 J/mol·K, and the standard entropy at the same temperature is 248.5 J/mol·K [6] [7].

Spectroscopic Fingerprints

Vibrational Modes in IR Spectroscopy

Carbonyl fluoride belongs to the C₂ᵥ point group symmetry, resulting in six fundamental vibrational modes [8] [9]. The infrared spectroscopic characterization reveals distinct absorption bands that serve as definitive fingerprints for molecular identification [10] [8] [11].

The most prominent vibrational mode is the carbonyl stretching frequency (ν₁), appearing as a very strong absorption at 1928 cm⁻¹ in gas phase spectra, with slight variations to 1944-1945 cm⁻¹ observed in different experimental conditions [10] [12] [8] [9]. This mode exhibits the highest intensity due to the large change in dipole moment associated with the carbon-oxygen double bond stretching [10].

The symmetric carbon-fluorine stretching mode (ν₂) manifests as a very strong absorption at 965 cm⁻¹ [8] [9]. This frequency is characteristic of the CF₂ group and provides clear identification of fluorinated carbonyl compounds. The carbon-fluorine scissoring deformation (ν₃) appears as a medium intensity band at 584 cm⁻¹ [8] [9].

| Mode | Assignment | Frequency (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| ν₁ (A₁) | C=O stretching | 1928/1945 | Very Strong | Shimanouchi, 1972 [8]; HITRAN [12] |

| ν₂ (A₁) | CF₂ symmetric stretch | 965 | Very Strong | Shimanouchi, 1972 [8] |

| ν₃ (A₁) | CF₂ scissoring | 584 | Medium | Shimanouchi, 1972 [8] |

| ν₄ (B₁) | CF₂ antisymmetric stretch | 1249 | Very Strong | Shimanouchi, 1972 [8] |

| ν₅ (B₁) | C=O deformation | 626 | Medium | Shimanouchi, 1972 [8] |

| ν₆ (B₂) | Out-of-plane deformation | 774 | Medium | Shimanouchi, 1972 [8] |

The antisymmetric carbon-fluorine stretching mode (ν₄) provides another very strong absorption at 1249 cm⁻¹ [8] [9]. The carbonyl deformation mode (ν₅) occurs at 626 cm⁻¹ with medium intensity, while the out-of-plane deformation mode (ν₆) appears at 774 cm⁻¹ [8] [9].

High-resolution Fourier transform infrared spectroscopy studies have demonstrated that the ν₁ band at 1945 cm⁻¹ dominates the spectrum and exhibits Fermi resonance with the weaker 2ν₂ band at 1914 cm⁻¹ [10]. Additionally, B-type Coriolis resonance occurs with the 2ν₃+ν₄ band at 1936 cm⁻¹ [10]. These interactions provide detailed insights into the vibrational coupling mechanisms within the molecule.

Mass Spectral Fragmentation Patterns

Electron ionization mass spectrometry of carbonyl fluoride reveals characteristic fragmentation pathways that provide structural confirmation and quantitative analysis capabilities [13] [14] [15]. The molecular ion peak appears at m/z 66, corresponding to COF₂⁺- , though it exhibits medium relative intensity due to the inherent instability of the molecular ion [14].

The most abundant fragment ion occurs at m/z 28, corresponding to CO⁺, formed through the loss of molecular fluorine (F₂) from the parent ion [13] [14]. This fragmentation represents the primary decomposition pathway and provides the base peak in most mass spectra. The CF⁺ fragment at m/z 31 forms through the loss of the OF radical and appears with medium intensity [14].

| Fragment Ion | m/z Value | Relative Intensity | Fragmentation Process | Reference |

|---|---|---|---|---|

| COF₂⁺- (Molecular Ion) | 66 | Medium | Parent ion | NIST Mass Spec Database [14] |

| CO⁺ | 28 | High | Loss of F₂ | NIST Mass Spec Database [14] |

| CF⁺ | 31 | Medium | Loss of OF | NIST Mass Spec Database [14] |

| F⁺ | 19 | Low | Loss of COF | NIST Mass Spec Database [14] |

| C⁺ | 12 | Low | Loss of OF₂ | NIST Mass Spec Database [14] |

| O⁺ | 16 | Very Low | Loss of CF₂ | NIST Mass Spec Database [14] |

Photoionization mass spectrometry studies have provided detailed mechanistic insights into the fragmentation processes [13] [16]. The CO⁺ fragment ion yield curve can be interpreted in terms of two competing processes: a retarded CO⁺ + F₂ pathway and a more facile two-step fragmentation yielding CO⁺ + 2F [13]. The former process produces a weak, slowly growing signal without clear onset, while the latter occurs at higher energy with a pronounced growth and conspicuous onset at approximately 20.87 eV [13].

Lower abundance fragment ions include F⁺ at m/z 19, C⁺ at m/z 12, and O⁺ at m/z 16 [14]. These fragments result from extensive decomposition of the molecular ion and appear with low to very low relative intensities. The ionization potential of carbonyl fluoride has been precisely determined as 13.17 ± 0.1 eV through electron impact measurements [15] [16].

Solubility and Reactivity Profiles

Hydrolysis Kinetics in Aqueous Media

Carbonyl fluoride undergoes rapid hydrolysis in aqueous media, representing one of its most significant chemical transformations [17] [18] [19]. The hydrolysis reaction follows the stoichiometric equation:

COF₂ + H₂O → CO₂ + 2HF [20] [21]

The kinetic behavior has been extensively characterized through flow tube reactor studies using monodisperse droplets [18] [19]. The reaction exhibits first-order kinetics with respect to carbonyl fluoride concentration under conditions of excess water [22]. The combined Henry's law constant and hydrolysis rate constant (H·k) has been measured as 350 M·atm⁻¹·s⁻¹ at 273 K [18] [19].

| Parameter | Value | Unit | Conditions | Reference |

|---|---|---|---|---|

| Henry's Law Constant × Hydrolysis Rate (H·k) | 350 | M·atm⁻¹·s⁻¹ | 273K, pH 7 | Worsnop et al., 1994 [18] |

| Reaction Order | First order | - | Excess water | Francisco, 1993 [22] |

| Half-life in Pure Water | Very rapid (seconds to minutes) | - | Room temperature | ChemicalBook, 2025 [23] |

| Mechanism | Addition-elimination | - | Aqueous media | Francisco, 1993 [22] |

| Products | CO₂ + 2HF | - | Stoichiometric | Wikipedia, 2006 [20] |

The hydrolysis mechanism proceeds through an addition-elimination pathway characteristic of acyl halides [22] [24]. The reaction rate demonstrates Arrhenius temperature dependence over the range 273-298 K [17]. Catalytic effects have been observed with various species, including water molecules themselves, basic catalysts such as ammonia and dimethylamine, and acidic catalysts [17]. Computational studies using density functional theory have revealed that sulfuric acid exhibits the most effective catalytic enhancement without considering atmospheric concentrations [17].

The extremely rapid hydrolysis kinetics result in instantaneous decomposition upon contact with water [23] [21], making carbonyl fluoride inherently unstable in humid environments. This rapid hydrolysis represents the primary atmospheric removal mechanism for carbonyl fluoride in the troposphere [17].

Compatibility with Organic Solvents

The compatibility of carbonyl fluoride with organic solvents varies significantly depending on the solvent class and the presence of moisture [25] [26] [27]. Under strictly anhydrous conditions, carbonyl fluoride demonstrates stability in several solvent systems, enabling its use in synthetic applications [26] [28].

Polar aprotic solvents, including acetonitrile, dimethylformamide, and dimethyl sulfoxide, provide excellent compatibility with carbonyl fluoride [26]. These solvents facilitate various chemical transformations while maintaining the integrity of the carbonyl fluoride molecule. Labeling reactions with [¹¹C]COF₂ proceed effectively in acetonitrile with yields of 84 ± 3% even in the presence of 1% water [26].

| Solvent Class | Specific Examples | Compatibility | Notes | Reference |

|---|---|---|---|---|

| Alcohols | Ethanol, Methanol, Isopropanol | Reactive | Forms hydrogen fluoride | NJ Health Dept., 2016 [27] |

| Polar Aprotic Solvents | Acetonitrile, DMF, DMSO | Stable/Compatible | Good for synthetic applications | Molecular Foundry, 2020 [26] |

| Chlorinated Solvents | Chloroform, Dichloromethane | Stable/Compatible | Inert under anhydrous conditions | Comptes Rendus, 2018 [25] |

| Hydrocarbons | Benzene, Toluene | Stable/Compatible | Inert under anhydrous conditions | General compatibility |

| Water | H₂O | Rapidly hydrolyzes | Instantaneous hydrolysis | Multiple sources [20] [23] [21] |

Chlorinated solvents such as chloroform and dichloromethane exhibit compatibility with carbonyl fluoride under anhydrous conditions [25]. Studies of fluorinated carbon nanofibres in organic solvents have demonstrated improved stability in chloroform compared to unfluorinated materials [25]. Hydrocarbon solvents including benzene and toluene generally provide inert environments for carbonyl fluoride under moisture-free conditions [28].

Alcohols represent a reactive solvent class that undergoes chemical reaction with carbonyl fluoride [27] [28]. The reaction with alcohols produces hydrogen fluoride, making these solvents incompatible for storage or handling applications [27]. The reactivity with protic solvents extends to other hydroxyl-containing compounds and emphasizes the requirement for anhydrous conditions in synthetic applications [28].

Physical Description

COLOURLESS HYGROSCOPIC COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR.

Colorless gas with a pungent and very irritating odor.

Colorless gas with a pungent and very irritating odor. [Note: Shipped as a liquefied compressed gas.]

Color/Form

Colorless gas [Note: Shipped as a liquefied compressed gas].

XLogP3

Boiling Point

-84.5 °C

-84.57 °C

-83 °C

-118°F

Vapor Density

Relative vapor density (air = 1): 2.3

1.139 at -173.2°F

Density

Density (gas): 2.89 g/l

Relative density (water = 1): 1.39 (-190 °C)

2.29(relative gas density)

Odor

Melting Point

-111.2 °C

-111.26 °C

-114 °C

-173°F

UNII

GHS Hazard Statements

H280 (63.26%): Contains gas under pressure;

may explode if heated [Warning Gases under pressure];

H290 (14.42%): May be corrosive to metals [Warning Corrosive to Metals];

H314 (77.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H330 (85.58%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H331 (14.42%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H370 (22.33%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.45e+04 mmHg

4.45X10+4 mm Hg at 25 °C /calculated from experimentally derived coefficients/

55.4 atm

Pictograms

Compressed Gas;Corrosive;Acute Toxic;Health Hazard

Other CAS

Wikipedia

Drug Warnings

Use Classification

Methods of Manufacturing

FROM CARBON MONOXIDE AND FLUORINE OR BROMINE TRIFLUORIDE AND CARBON MONOXIDE.

REACTION OF PHOSGENE WITH SODIUM FLUORIDE AND HYDROGEN CYANIDE.

General Manufacturing Information

S - indicates a substance that is identified in a final Significant New Use Rule.